Cas no 476159-84-9 (3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride)
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole Hydrochloride
- 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride
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3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N757060-5mg |
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole Hydrochloride |
476159-84-9 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N757060-10mg |
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole Hydrochloride |
476159-84-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N757060-50mg |
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole Hydrochloride |
476159-84-9 | 50mg |
$ 295.00 | 2022-06-03 | ||
| A2B Chem LLC | AV51488-2.5g |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 2.5g |
$2393.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-5g |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 5g |
$3523.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-50mg |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 50mg |
$315.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-100mg |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 100mg |
$452.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-250mg |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 250mg |
$632.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-500mg |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 500mg |
$973.00 | 2024-04-20 | |
| A2B Chem LLC | AV51488-1g |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
476159-84-9 | 95% | 1g |
$1238.00 | 2024-04-20 |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride
Introduction to 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride (CAS No. 476159-84-9)
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 476159-84-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a pyrrole core fused with a naphthalene moiety, and is presented in its hydrochloride salt form for enhanced solubility and bioavailability. The structural motif of this molecule positions it as a promising candidate for further exploration in drug discovery, particularly in the context of modulating biological pathways associated with neurological and inflammatory disorders.
The naphthalen-1-yl substituent in the molecular structure imparts unique electronic and steric properties to the compound, which can influence its interactions with biological targets. The pyrrole ring, a well-known scaffold in medicinal chemistry, is renowned for its ability to engage with various enzymes and receptors due to its aromaticity and hydrogen bonding capabilities. When combined with the rigid naphthalene backbone, the resulting molecule may exhibit enhanced stability and selectivity in binding to therapeutic targets.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyrrole derivatives due to their diverse pharmacological activities. Studies have demonstrated that compounds incorporating the pyrrole scaffold can exhibit anti-inflammatory, analgesic, and neuroprotective properties. The presence of the naphthalen-1-yl group further refines these properties by contributing to the molecule's overall shape and electronic distribution, which are critical factors in determining binding affinity and efficacy.
One of the most compelling aspects of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is its potential application in addressing neurological disorders. Research has shown that certain pyrrole-based compounds can interact with neurotransmitter systems, offering a basis for developing treatments for conditions such as epilepsy, Parkinson's disease, and Alzheimer's disease. The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in formulation development for oral or parenteral administration.
The synthesis of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the naphthalene ring followed by coupling with a pyrrole derivative. The final step involves converting the free base into its hydrochloride salt to improve stability and handling characteristics. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride with biological targets. These studies have revealed that the compound can effectively dock into active sites of enzymes and receptors involved in disease pathways. The combination of computational predictions with experimental validation has accelerated the discovery process for novel drug candidates.
The pharmacokinetic profile of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is another critical factor that influences its potential as a therapeutic agent. Preliminary studies suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings are crucial for designing effective dosing regimens and predicting clinical outcomes.
Future research directions for 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride include exploring its mechanism of action in detail and conducting extensive preclinical studies to assess its safety and efficacy. Additionally, structural modifications may be investigated to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic behavior. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications.
The broader significance of this compound lies in its contribution to the expanding library of heterocyclic derivatives used in drug discovery. As our understanding of biological systems continues to evolve, compounds like 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride will play an increasingly important role in addressing complex diseases through innovative therapeutic strategies.
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